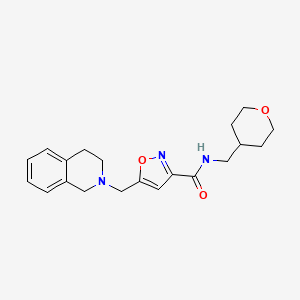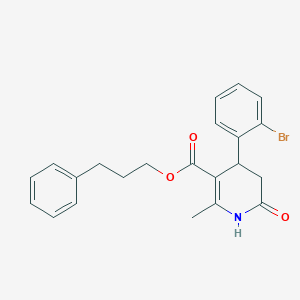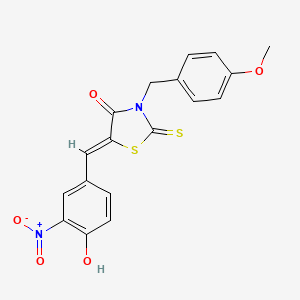
N~1~-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide, commonly known as MPA-Gly, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Wirkmechanismus
The mechanism of action of MPA-Gly involves its selective inhibition of GlyT1. This inhibition leads to an increase in extracellular glycine levels, which can activate N-methyl-D-aspartate (NMDA) receptors and enhance synaptic plasticity. Additionally, glycine has been shown to have a neuroprotective effect, which may be relevant to the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPA-Gly has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of GlyT1 and subsequent increase in extracellular glycine levels, MPA-Gly has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to have analgesic effects, and may be relevant to the treatment of chronic pain. Additionally, MPA-Gly has been shown to have anti-inflammatory effects, which may be relevant to the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPA-Gly in lab experiments is its high potency and selectivity for GlyT1. This allows for precise manipulation of extracellular glycine levels, which can be useful in studying the role of glycine in various physiological and pathological processes. However, MPA-Gly has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on other neurotransmitter systems, such as the glutamate and GABA systems, may complicate its interpretation in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on MPA-Gly. One area of interest is the role of glycine in the pathophysiology of various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of MPA-Gly as a therapeutic agent for these disorders is an area of active investigation. Another potential direction for research is the development of more potent and selective GlyT1 inhibitors, which may have improved efficacy and fewer side effects compared to MPA-Gly. Finally, the use of MPA-Gly in combination with other drugs, such as NMDA receptor antagonists, may have synergistic effects that could be useful in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of MPA-Gly involves several steps. First, 4-methoxybenzylamine is reacted with 2-methoxybenzaldehyde to form 1-(4-methoxybenzyl)-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(4-methoxybenzyl)-N-(2-methoxyphenyl)-N-(phenylsulfonyl)ethylamine. Finally, this compound is reacted with glycine to form N-1-(4-methoxybenzyl)-N-2-(2-methoxyphenyl)-N-2-(phenylsulfonyl)glycinamide. The purity of the final product can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MPA-Gly has been used in a variety of scientific research applications. It has been found to be a potent and selective inhibitor of the enzyme glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. This inhibition leads to an increase in extracellular glycine levels, which has been shown to have a variety of effects on neuronal function. MPA-Gly has been used to study the role of glycine in synaptic plasticity, learning and memory, and the pathophysiology of various neurological disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-19-14-12-18(13-15-19)16-24-23(26)17-25(21-10-6-7-11-22(21)30-2)31(27,28)20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYHXQQFNBSPLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215630.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)

![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)
![5-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5215678.png)



![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
